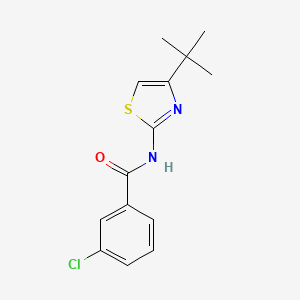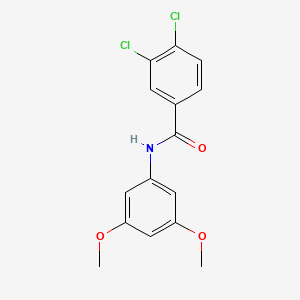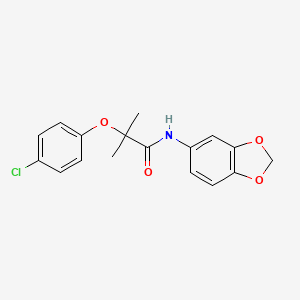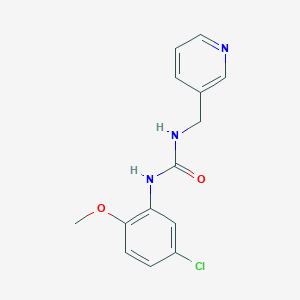![molecular formula C19H12N2O3S B5716334 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is a chemical compound that belongs to the class of α,β-unsaturated nitriles. It is widely used in scientific research due to its unique chemical properties and potential applications.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is not fully understood. However, it has been suggested that the compound may act as an electrophile and undergo Michael addition with nucleophiles such as amino acids and proteins. This may lead to the formation of adducts, which may alter the biological activity of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial strains. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile in lab experiments include its high yield of synthesis, high purity, and potential applications in various fields. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are various future directions for the use of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using this compound as a starting material. These compounds may exhibit unique biological activities and may have potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. The compound may also be used as a fluorescent probe for the detection of metal ions in biological samples, and further studies may be conducted to optimize its sensitivity and selectivity.
Synthesis Methods
The synthesis of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile involves the reaction of 4-nitrobenzaldehyde with 5-phenylthio-2-furanecarbonitrile in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in acetic anhydride to obtain the final product. The yield of the synthesis is typically high, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile has been extensively used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c20-13-15(14-6-8-16(9-7-14)21(22)23)12-17-10-11-19(24-17)25-18-4-2-1-3-5-18/h1-12H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMWPGCDTSGSKR-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)



![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)



![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)